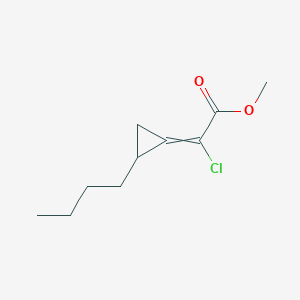
Methyl (2-butylcyclopropylidene)(chloro)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-butylcyclopropylidene)(chloro)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features a cyclopropylidene ring, a butyl group, and a chloroacetate moiety, making it a unique and interesting molecule for study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-butylcyclopropylidene)(chloro)acetate can be achieved through several methods. One common approach involves the esterification of chloroacetic acid with methanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures (105-110°C) with continuous stirring to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions can significantly enhance the efficiency of the process.
化学反应分析
Types of Reactions
Methyl (2-butylcyclopropylidene)(chloro)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding alcohol and acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed with sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Various substituted esters.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Hydrolysis: Methanol and chloroacetic acid.
科学研究应用
Methyl (2-butylcyclopropylidene)(chloro)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Methyl (2-butylcyclopropylidene)(chloro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The cyclopropylidene ring and butyl group may also contribute to its overall activity by influencing its binding affinity and specificity to target molecules.
相似化合物的比较
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the cyclopropylidene and butyl groups.
Ethyl chloroacetate: Similar ester but with an ethyl group instead of a methyl group.
Butyl chloroacetate: Contains a butyl group but lacks the cyclopropylidene ring.
Uniqueness
Methyl (2-butylcyclopropylidene)(chloro)acetate is unique due to its combination of a cyclopropylidene ring, a butyl group, and a chloroacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
89879-14-1 |
|---|---|
分子式 |
C10H15ClO2 |
分子量 |
202.68 g/mol |
IUPAC 名称 |
methyl 2-(2-butylcyclopropylidene)-2-chloroacetate |
InChI |
InChI=1S/C10H15ClO2/c1-3-4-5-7-6-8(7)9(11)10(12)13-2/h7H,3-6H2,1-2H3 |
InChI 键 |
XCSQJWDQSALDOX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CC1=C(C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


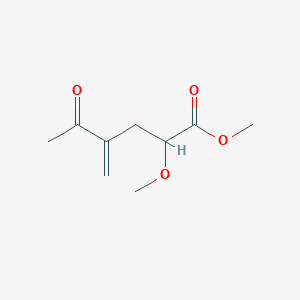
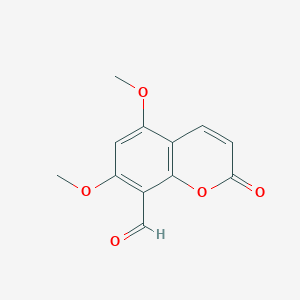
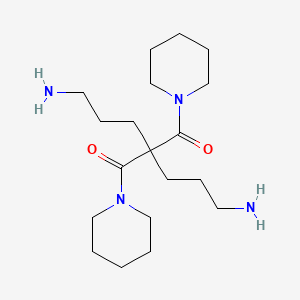

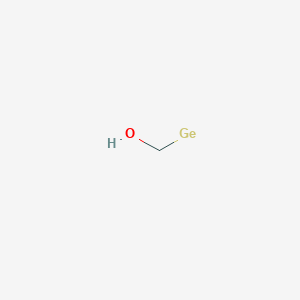
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
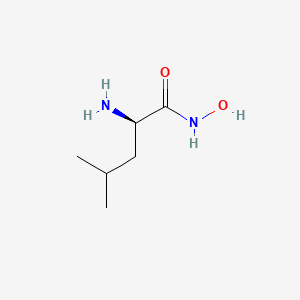
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
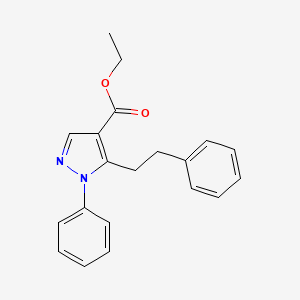
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
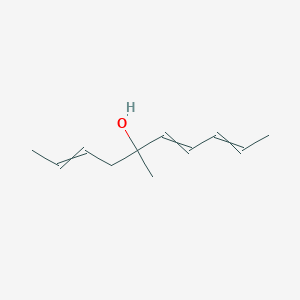
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
